5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-methoxyphenyl group, a 2-hydroxyethylpiperazine moiety, and a methyl group at position 2. This structure combines aromatic, electron-donating (methoxy), and polar (hydroxyethyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-13-20-19-24(21-13)18(26)17(28-19)16(14-4-3-5-15(12-14)27-2)23-8-6-22(7-9-23)10-11-25/h3-5,12,16,25-26H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUSEUJBQKVIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it is likely that the compound affects multiple pathways.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol include pH, temperature, and the presence of other molecules that could interact with the compound. The compound’s stability could also be affected by light, oxygen, and moisture.
Biological Activity
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that exhibits a range of biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity. The structural formula is given as follows:
This structure includes a piperazine moiety and a methoxyphenyl group, contributing to its interaction with various biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism : These compounds have been shown to inhibit key pathways involved in tumor growth and survival, particularly through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
- Case Study : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways .
Neuroprotective Effects
The piperazine component suggests potential neuroprotective properties:
- Mechanism : It may act on neurotransmitter systems or neurotrophic factors that are crucial for neuronal survival and function .
- Evidence : Research has indicated that derivatives of this compound can improve cognitive function in animal models of neurodegeneration .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Metabolism | Hepatic |
Toxicity and Safety
Preliminary toxicity assessments suggest that while the compound has promising biological activity, it also poses certain risks:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing thiazole and triazole moieties. For instance, compounds similar to 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A study published in Pharmaceutical Research demonstrated that a related compound exhibited significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 ± 0.01 μM . This indicates a strong potential for further development as an anticancer agent .
Antimicrobial Properties
Compounds with thiazole and triazole structures have also shown promise as antimicrobial agents. The incorporation of piperazine derivatives enhances their bioactivity.
- Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(1,3-Thiazol-2-yl)phenyl | E. coli | 12.5 µg/mL |
| 5-(1,3-Thiazol-2-yl)phenyl | S. aureus | 25 µg/mL |
This table summarizes findings from various studies indicating that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Comparisons
The compound shares its thiazolo-triazole core with several analogs but differs in substituent patterns (Table 1). Key structural variations include:
| Compound Name / ID | Core Structure | Substituents | Key Structural Features |
|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | 3-Methoxyphenyl, 2-hydroxyethylpiperazine, methyl | Polar hydroxyethyl group enhances solubility; methoxy group modulates lipophilicity. |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | Chlorine (electron-withdrawing) and ethoxy groups increase hydrophobicity. |
| (5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene)-2-(4-methoxyphenyl)thiazolo-triazol-6-one | Thiazolo[3,2-b][1,2,4]triazole | 4-Ethoxy-3-methylphenyl, phenylpyrazole, 4-methoxyphenyl | Extended conjugation via pyrazole; ethoxy group may reduce metabolic stability. |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo[3,4-b][1,3,4]thiadiazole | 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) | Thiadiazole core introduces sulfur-based polarity; pyrazole enhances π-π interactions. |
Key Observations :
- The 3-methoxyphenyl group is a common feature in several analogs (e.g., ), suggesting its role in modulating electronic properties or receptor binding.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to analogs with hydrophobic substituents (e.g., chlorine in or ethoxy in ).
- Metabolic Stability : Piperazine derivatives are prone to N-oxidation or dealkylation. The hydroxyethyl group may slow metabolism compared to ethoxy or methyl substituents .
Q & A
Q. What scale-up challenges arise during transition from lab-scale to pilot production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
